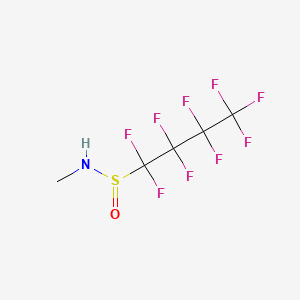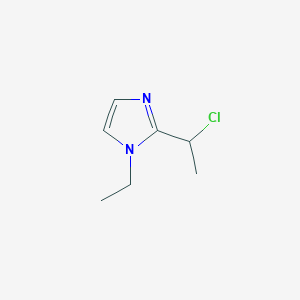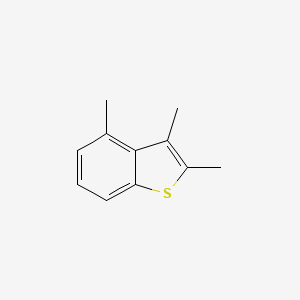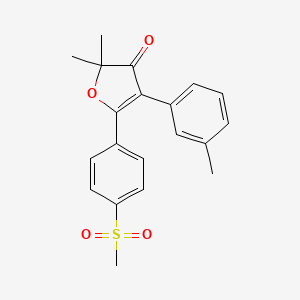
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a furanone ring substituted with dimethyl, methylsulfonyl, and tolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Advanced purification techniques, including distillation and crystallization, are employed to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methylthio)benzaldehyde
- 4-(2-Fluorophenyl)-2,2-dimethyl-5-[4-(methylsulfonyl)phenyl]-3(2H)-furanone
- 2-Methyl-5-phenylhexane
Uniqueness
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one stands out due to its specific substitution pattern on the furanone ring, which imparts unique chemical and biological properties. Its combination of dimethyl, methylsulfonyl, and tolyl groups distinguishes it from other similar compounds, making it a valuable subject of study in various research fields.
Eigenschaften
Molekularformel |
C20H20O4S |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
2,2-dimethyl-4-(3-methylphenyl)-5-(4-methylsulfonylphenyl)furan-3-one |
InChI |
InChI=1S/C20H20O4S/c1-13-6-5-7-15(12-13)17-18(24-20(2,3)19(17)21)14-8-10-16(11-9-14)25(4,22)23/h5-12H,1-4H3 |
InChI-Schlüssel |
FAKOKFQFCDOHKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(OC(C2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)


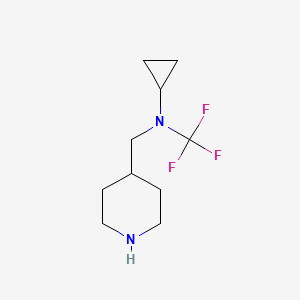
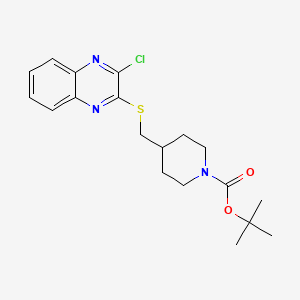
![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
